REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1.[BH4-].[Na+].[NH4+].[Cl-]>CO>[CH3:1][C:2]1[N:3]([C:7]2[CH:14]=[CH:13][C:10]([CH2:11][OH:12])=[CH:9][CH:8]=2)[CH:4]=[CH:5][N:6]=1 |f:1.2,3.4|
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Name
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|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(C=O)C=C1
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Name
|
|
Quantity
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15 mL
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Type
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solvent
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Smiles
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CO
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Name
|
|
Quantity
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0.2 g
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Type
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reactant
|
Smiles
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[BH4-].[Na+]
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[NH4+].[Cl-]
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Type
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CUSTOM
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Details
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the whole stirred for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the whole extracted with ethyl acetate (100 ml×2)
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Type
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WASH
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Details
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The organic layer was washed with water (100 ml), brine (50 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4, and solvent
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Type
|
CUSTOM
|
Details
|
removed under reduced pressure
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Type
|
WASH
|
Details
|
The crude product was washed with an Et2O/ethyl acetate mixture (3:1, 15 ml)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=CN1)C1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |